molecular formula C18H20N8O B2718309 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-12-4

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2718309
CAS RN: 1105225-12-4
M. Wt: 364.413
InChI Key: BIQQEGPOUSEPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an imidazole ring, a pyrazolo[3,4-d]pyrimidine ring, and a 4-methoxyphenyl group. Imidazole rings are present in many important biological molecules, such as histidine and the nucleotide bases adenine and guanine. Pyrazolo[3,4-d]pyrimidines are a type of fused pyrimidine ring system that is found in various bioactive compounds . The 4-methoxyphenyl group is a common substituent in organic chemistry and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and pyrazolo[3,4-d]pyrimidine rings, along with the 4-methoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the 4-methoxyphenyl group. The imidazole ring, for example, is aromatic and can act as a weak base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the 4-methoxyphenyl group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Imidazole is a fundamental building block in various natural products, including histidine, purine, histamine, and DNA-based structures. It possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Due to its amphoteric nature, imidazole exhibits both acidic and basic properties. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic agent), etonitazene (analgesic), and omeprazole (antiulcer), among others .

Pharmacological Activities

The derivatives of 1,3-diazole (imidazole) exhibit a wide range of biological activities:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain imidazole rings work by mimicking the structure of biological molecules and interfering with their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Compounds with similar structures are used in a variety of areas, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

6-N-(3-imidazol-1-ylpropyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c1-27-14-5-3-13(4-6-14)22-16-15-11-21-25-17(15)24-18(23-16)20-7-2-9-26-10-8-19-12-26/h3-6,8,10-12H,2,7,9H2,1H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQQEGPOUSEPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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